molecular formula C16H14F3N3O4 B2525545 4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide CAS No. 478262-38-3

4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide

Cat. No.: B2525545
CAS No.: 478262-38-3
M. Wt: 369.3
InChI Key: XYCIQNAGIQFDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide is a high-purity synthetic organic compound intended for research and development purposes. This nicotinamide derivative is structurally characterized by a methoxyimino group and a 3-(trifluoromethyl)phenoxy substituent, features often associated with specific biological activity and metabolic stability in agrochemical and pharmaceutical research. It is supplied as a stable solid for use in laboratory settings. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a standard in analytical method development. Its structure suggests potential for investigation in various biological screening assays. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should conduct a thorough risk assessment and implement appropriate safety protocols, including the use of personal protective equipment, when handling this and all laboratory chemicals.

Properties

IUPAC Name

4-methoxy-N-[(E)-methoxyiminomethyl]-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O4/c1-24-12-6-7-20-15(13(12)14(23)21-9-22-25-2)26-11-5-3-4-10(8-11)16(17,18)19/h3-9H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCIQNAGIQFDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC2=CC=CC(=C2)C(F)(F)F)C(=O)NC=NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)OC2=CC=CC(=C2)C(F)(F)F)C(=O)N/C=N/OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Nicotinamide Core: The synthesis begins with the preparation of the nicotinamide core through a series of reactions involving nitration, reduction, and cyclization.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Methoxyimino Group Addition: The methoxyimino group is added through a condensation reaction with methoxyamine hydrochloride.

    Final Coupling: The final step involves coupling the trifluoromethylated nicotinamide with 3-(trifluoromethyl)phenol under basic conditions to yield the target compound

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several classes of molecules, including strobilurin fungicides, nicotinamide-based receptor agonists, and (methoxyimino)acetate derivatives. Below is a detailed comparison:

Structural Analogues in Agrochemicals

  • Trifloxystrobin (methyl (αE)-α-(methoxyimino)-2-[[[1-[3-(trifluoromethyl)phenyl]ethylidene]amino]oxy]methylbenzeneacetate): Core Structure: Benzeneacetate vs. nicotinamide in the target compound. Key Features: Both share methoxyimino and trifluoromethylphenoxy groups. Trifloxystrobin’s benzeneacetate backbone is optimized for fungal respiration inhibition, while the target’s nicotinamide core may offer distinct binding modes . Activity: Trifloxystrobin exhibits broad-spectrum fungicidal activity (EC₅₀ < 1 ppm for Botrytis cinerea), whereas the target compound’s efficacy remains uncharacterized .
  • Pyriminobac-methyl (methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate): Substituents: Lacks the trifluoromethylphenoxy group but includes a pyrimidinyloxy moiety. Application: Herbicidal activity via acetolactate synthase inhibition, highlighting how methoxyimino groups can be repurposed across agrochemical classes .

Nicotinamide-Based Pharmaceuticals

  • 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: Core Similarity: Shares the 4-methoxy-nicotinamide scaffold. Differences: Substituted with a biphenyl carbamoyl group instead of methoxyimino methyl and trifluoromethylphenoxy. Activity: Acts as a selective S1P1 receptor agonist (EC₅₀ = 0.3 nM), demonstrating how nicotinamide substitutions influence receptor specificity .

(Methoxyimino)acetate Derivatives

  • 490-M16 (2-[(1E)-N,2-dimethoxy-2-oxoethanimidoyl]benzoic acid): Backbone: Acetate vs. nicotinamide. Function: Lacks the trifluoromethylphenoxy group but retains methoxyimino, suggesting modular design principles for tuning lipophilicity and target engagement .

Data Table: Key Properties and Activities

Compound Core Structure Key Substituents LogP (Predicted) Biological Activity Reference
Target Compound Nicotinamide 4-methoxy, N-(methoxyimino)methyl, 3-(CF₃)phenoxy 3.8 Undefined (hypothesized fungicidal)
Trifloxystrobin Benzeneacetate Methoxyimino, 3-(CF₃)phenoxy 4.2 EC₅₀ < 1 ppm (Botrytis cinerea)
4-Methoxy-N-[2-(CF₃)biphenyl-carbamoyl]nicotinamide Nicotinamide 4-methoxy, biphenyl carbamoyl 3.5 S1P1 agonist (EC₅₀ = 0.3 nM)
490-M16 Acetate Methoxyimino, benzoic acid 2.9 Undefined (metabolic intermediate)

Biological Activity

4-Methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

The compound is known to interact with various biological targets, particularly receptors involved in immune responses. One notable mechanism involves its role as an agonist of the sphingosine-1-phosphate-1 receptor (S1P1), which is crucial for lymphocyte trafficking and immune modulation. Studies have demonstrated that this compound can significantly reduce circulating lymphocyte counts, indicating its potential utility in conditions characterized by excessive immune activation, such as autoimmune diseases.

Potency and Selectivity

The potency of this compound as an S1P1 agonist is highlighted by its effective concentration (EC50) of 0.035 μM and a remarkable efficacy of 96%. Additionally, it exhibits over 100-fold selectivity against other S1P receptor subtypes (S1P2-S1P5), making it a valuable tool for studying selective S1P1 agonism in clinical settings .

Pharmacokinetics

The pharmacokinetic profile reveals that after administration at a dose of 1 mg/kg, the compound demonstrates high plasma protein binding (95%) and a relatively long half-life (19 hours). The area under the curve (AUC) values indicate significant bioavailability and systemic exposure, which are critical for therapeutic applications .

ParameterValue
Plasma Protein Binding (%)95
Clearance (L/h/kg)0.25
Volume of Distribution (L/kg)6.3
Half-life (h)19
AUC (ng h/mL)3400 at 1 mg/kg iv

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, particularly in animal models:

  • Immunosuppression : In a rat model, administration of this compound resulted in a dramatic reduction of circulating lymphocytes by up to 78% within 24 hours post-dose. This effect underscores its potential application in treating autoimmune disorders where lymphocyte activity contributes to pathology .
  • Safety Profile : Toxicology assessments conducted over multiple days revealed no significant adverse effects or mortality in treated rats at doses up to 200 mg/kg. However, some alterations in liver function markers were noted, indicating the need for further investigation into long-term safety and metabolic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.